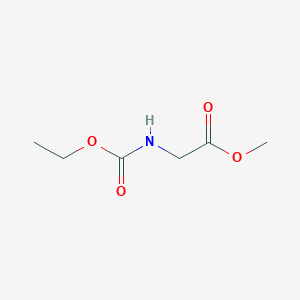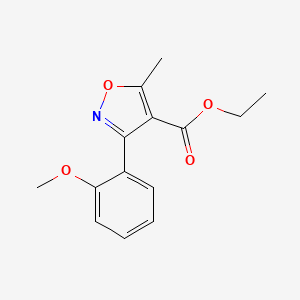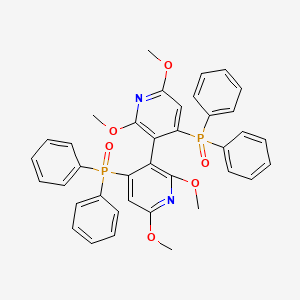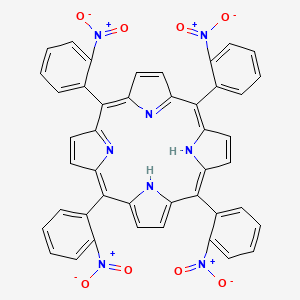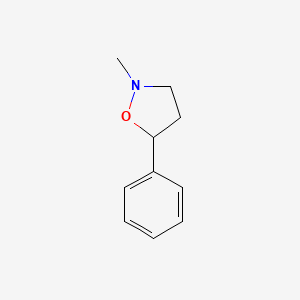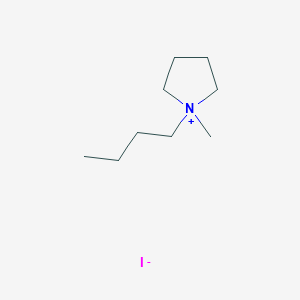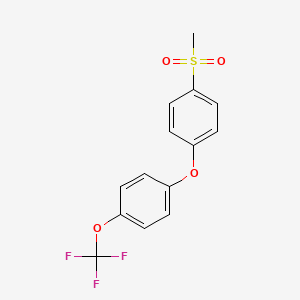
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any notable reaction conditions.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This would involve detailing the known reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Direct and Mild Formylation Method : A study introduced a silver trifluoromethanesulfonate (AgOTf)-promoted direct and mild formylation of benzenes, utilizing dichloromethyl methyl ether and AgOTf. This method formylated various substituted benzenes under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group (Ohsawa, Yoshida, & Doi, 2013).
Polymer Synthesis for Fuel Cell Applications : Another research focused on the synthesis of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. This was achieved through the nucleophilic substitution of 4,4′-dichlorodiphenylsulfone, followed by sulfonation using chlorosulfonic acid, resulting in polymers that formed tough, flexible, and transparent membranes (Matsumoto, Higashihara, & Ueda, 2009).
Advanced Materials and Applications
Proton Exchange Membrane Development : The research on locally and densely sulfonated poly(ether sulfone)s extended to their application as proton exchange membranes in fuel cells, demonstrating the polymers' ability to facilitate efficient proton conduction and offering a promising approach for the development of high-performance fuel cell membranes (Matsumoto, Higashihara, & Ueda, 2009).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve discussing potential areas for future research on the compound, such as new synthetic methods, potential applications, or further studies into its properties or mechanism of action.
Propiedades
IUPAC Name |
1-(4-methylsulfonylphenoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4S/c1-22(18,19)13-8-6-11(7-9-13)20-10-2-4-12(5-3-10)21-14(15,16)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXILSHMIAKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437780 | |
| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene | |
CAS RN |
286844-91-5 | |
| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)

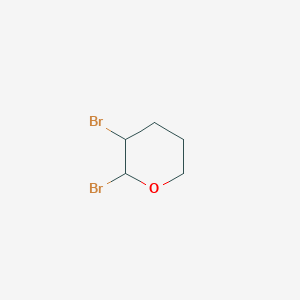
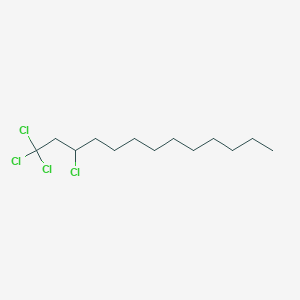
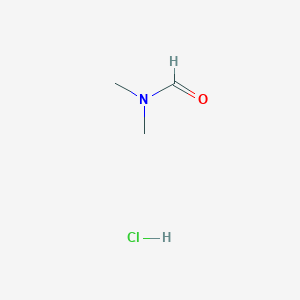
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride](/img/structure/B1625243.png)
